molecular formula C12H17ClN2O3 B1394738 4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220029-57-1

4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1394738
CAS No.: 1220029-57-1
M. Wt: 272.73 g/mol
InChI Key: DNIMXEZKBHFYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-nitrophenol with piperidine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-nitrophenol is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-[(4-Aminophenoxy)methyl]piperidine.

    Substitution: Various substituted piperidine derivatives.

    Hydrolysis: Piperidine and 4-nitrophenol.

Scientific Research Applications

4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is unique due to its specific combination of the nitrophenoxy and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇ClN₂O₃
  • CAS Number : 1220029-57-1
  • Molecular Weight : 270.73 g/mol

The compound features a piperidine ring substituted with a nitrophenoxy group, which is crucial for its biological activity. The presence of the nitro group enhances its reactivity and potential interactions with biological targets.

The mechanism of action of this compound involves:

  • Interaction with Receptors : The piperidine moiety can interact with various receptors, potentially modulating their activity.
  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may further interact with biological targets.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities.

Compound MIC (µg/mL) Target Organism
4-Nitrophenoxy Derivative50Staphylococcus aureus
4-Nitrophenoxy Derivative62.5Escherichia coli
4-Nitrophenoxy Derivative250Candida albicans

These values indicate that the compound's derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of several piperidine derivatives, including those similar to this compound. The results showed a strong correlation between structural modifications and increased antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    Another investigation focused on the antifungal properties of piperidine derivatives, demonstrating that certain modifications led to enhanced activity against Candida albicans, with MIC values significantly lower than standard antifungals .

Research Findings

Recent literature has highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Enzymatic Activity : It has been suggested that similar compounds may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects .
  • Cytotoxicity Studies : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting further exploration into its anticancer properties .

Properties

IUPAC Name

4-[(4-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c15-14(16)11-1-3-12(4-2-11)17-9-10-5-7-13-8-6-10;/h1-4,10,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIMXEZKBHFYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-57-1
Record name Piperidine, 4-[(4-nitrophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.